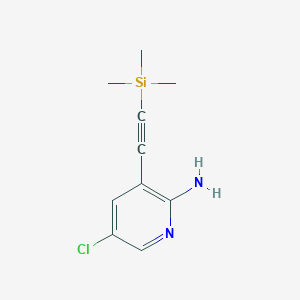

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Description

BenchChem offers high-quality 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSDHUMNIBZFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646800 | |

| Record name | 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866318-90-3 | |

| Record name | 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Abstract

This comprehensive technical guide details the synthesis of the versatile chemical intermediate, 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine. This document provides a thorough examination of the synthetic strategy, focusing on the well-established Sonogashira cross-coupling reaction. It offers a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, and guidance on the purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, providing them with the necessary information to replicate this synthesis and understand the underlying chemical principles.

Introduction and Strategic Overview

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a key building block in the synthesis of a variety of heterocyclic compounds with potential applications in pharmaceuticals and materials science. The presence of the chloro, amino, and protected ethynyl functional groups on the pyridine ring allows for a diverse range of subsequent chemical transformations. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for its selective deprotection in later synthetic steps.

The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In this specific synthesis, trimethylsilylacetylene is coupled with a di-halogenated aminopyridine precursor, 3-bromo-5-chloropyridin-2-amine.

Key Advantages of the Sonogashira Approach:

-

High Efficiency: The Sonogashira reaction is known for its high yields and good functional group tolerance.

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, preserving sensitive functional groups on the substrates.

-

Versatility: A wide range of alkynes and aryl halides can be coupled using this methodology.

The Sonogashira Coupling: Mechanism and Rationale

The Sonogashira reaction proceeds through a complex catalytic cycle involving both palladium and copper. A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][3]

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of 3-bromo-5-chloropyridin-2-amine), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The desired product is formed by the reductive elimination of the coupled product from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

-

Coordination: The terminal alkyne (trimethylsilylacetylene) coordinates to the copper(I) salt.

-

Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

The choice of a palladium catalyst with phosphine ligands, such as bis(triphenylphosphine)palladium(II) dichloride, is common as they are stable and effective.[3] Copper(I) iodide is the most frequently used co-catalyst. An amine base, such as triethylamine, is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[4]

Experimental Protocol

This protocol is based on established procedures for the Sonogashira coupling of similar substrates and has been adapted for the specific synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

Materials and Reagents

| Reagent/Material | Formula | CAS Number | Molar Mass ( g/mol ) | Typical Grade |

| 3-Bromo-5-chloropyridin-2-amine | C₅H₄BrClN₂ | 26163-03-1 | 207.45 | ≥97% |

| Trimethylsilylacetylene | C₅H₁₀Si | 1066-54-2 | 98.22 | ≥98% |

| Bis(triphenylphosphine)palladium(II) dichloride | C₃₆H₃₀Cl₂P₂Pd | 13965-03-2 | 701.90 | ≥98% |

| Copper(I) iodide | CuI | 7681-65-4 | 190.45 | ≥98% |

| Triethylamine | (C₂H₅)₃N | 121-44-8 | 101.19 | ≥99.5%, anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Anhydrous, ≥99.9% |

| Ethyl acetate | C₄H₈O₂ | 141-78-6 | 88.11 | ACS grade |

| Hexane | C₆H₁₄ | 110-54-3 | 86.18 | ACS grade |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | - |

| Brine (saturated NaCl solution) | NaCl | 7647-14-5 | 58.44 | - |

| Anhydrous magnesium sulfate | MgSO₄ | 7487-88-9 | 120.37 | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-bromo-5-chloropyridin-2-amine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by triethylamine (3.0 eq). Stir the mixture to dissolve the solids.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.5 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

Characterization and Data

The identity and purity of the synthesized 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine should be confirmed by standard analytical techniques.

-

Appearance: Solid

-

Molecular Formula: C₁₀H₁₃ClN₂Si

-

Molecular Weight: 224.76 g/mol

-

¹H NMR (CDCl₃): Expected signals for the trimethylsilyl protons (singlet, ~0.25 ppm), the amino protons (broad singlet), and the two pyridine ring protons (doublets).

-

¹³C NMR (CDCl₃): Expected signals for the trimethylsilyl carbons, the alkyne carbons, and the carbons of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Safety Considerations

-

3-Bromo-5-chloropyridin-2-amine: Handle with care. It is a potential irritant.

-

Trimethylsilylacetylene: This is a flammable liquid. Handle in a well-ventilated fume hood.

-

Palladium Catalyst: Palladium compounds can be toxic. Avoid inhalation and skin contact.

-

Triethylamine: This is a corrosive and flammable liquid with a strong odor. Use in a fume hood.

-

Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use stabilized THF and handle with caution.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and efficient method for the synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine. By following the detailed protocol and understanding the underlying reaction mechanism, researchers can successfully prepare this valuable intermediate for further use in the development of novel chemical entities. Proper characterization of the final product is essential to ensure its identity and purity for subsequent applications.

References

- Dou, G.; et al. (2010). PYRAZOLO[3,4-B]PYRIDINE AND PYRROLO[2,3-B]PYRIDINE KINASE INHIBITORS. U.S.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

Sources

Navigating the Synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine: A Senior Application Scientist's Guide to Starting Materials and Core Synthetic Strategies

Abstract

This in-depth technical guide provides a comprehensive analysis of the synthetic pathways to 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, a key building block in contemporary drug discovery and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the critical starting materials, reaction mechanisms, and process optimization strategies. We will dissect two primary synthetic routes, originating from either 5-chloro-3-iodopyridin-2-amine or 3-bromo-5-chloropyridin-2-amine, culminating in a final Sonogashira coupling. This guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Significance of a Versatile Pyridine Building Block

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a highly functionalized pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of a chloro substituent, a protected ethynyl group, and an amino moiety makes it an ideal scaffold for constructing a diverse array of heterocyclic systems. The trimethylsilyl (TMS) protected acetylene allows for selective deprotection and subsequent coupling reactions, while the amino and chloro groups provide additional handles for functionalization, making it a valuable precursor for various kinase inhibitors and other biologically active compounds. The strategic selection of starting materials is paramount to an efficient, scalable, and cost-effective synthesis of this key intermediate.

The Core Synthetic Strategy: A Convergent Approach via Sonogashira Coupling

The most direct and widely employed method for the synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne, in this case, (trimethylsilyl)acetylene, with an aryl or vinyl halide. The success of this strategy hinges on the efficient preparation of a suitable 3-halo-5-chloropyridin-2-amine precursor. This guide will focus on two such precursors: the iodo- and bromo-derivatives.

Figure 1: Convergent synthetic routes to the target molecule.

Synthesis of Halogenated Precursors: A Tale of Two Halogens

The choice of the halogen at the 3-position of the pyridine ring (iodine vs. bromine) is a critical decision point in the synthetic strategy, impacting reaction kinetics, catalyst selection, and overall cost.

Route A: Synthesis of 5-Chloro-3-iodopyridin-2-amine

This route begins with the commercially available 5-chloropyridin-2-ylamine and introduces an iodine atom at the 3-position via electrophilic aromatic substitution.

3.1.1. Mechanistic Insight: Electrophilic Iodination with N-Iodosuccinimide (NIS)

The iodination of the electron-rich 2-aminopyridine ring is readily achieved using N-iodosuccinimide (NIS). The amino group at the 2-position is a strong activating group, directing the electrophilic substitution to the ortho (3-position) and para (5-position) positions. Since the 5-position is already occupied by a chloro group, the iodination occurs selectively at the 3-position. The reaction is typically carried out in an acidic medium, such as acetic acid, which protonates the NIS, making it a more potent electrophile.[1]

3.1.2. Detailed Experimental Protocol: Iodination of 5-chloropyridin-2-ylamine

The following protocol is adapted from a procedure detailed in patent literature, demonstrating a robust method for the synthesis of 5-chloro-3-iodopyridin-2-ylamine.[2]

-

Reaction Setup: In a suitable reaction vessel, a mixture of 5-chloropyridin-2-ylamine (1.0 equivalent) and N-iodosuccinimide (1.1-1.5 equivalents) is prepared in glacial acetic acid.

-

Reaction Conditions: The mixture is heated to approximately 55°C for 6 hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is taken up in water, and the pH is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under reduced pressure to yield 5-chloro-3-iodopyridin-2-ylamine.

Route B: Synthesis of 3-Bromo-5-chloropyridin-2-amine

Similar to the iodo-precursor, the bromo-derivative is also synthesized from 5-chloropyridin-2-ylamine, this time using a brominating agent.

3.2.1. Mechanistic Insight: Electrophilic Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.[3] The mechanism is analogous to that of iodination with NIS, proceeding via an electrophilic aromatic substitution. The amino group directs the bromination to the 3-position. Controlling the reaction temperature is crucial to prevent over-bromination and the formation of di-brominated by-products.[4]

3.2.2. Detailed Experimental Protocol: Bromination of 5-chloropyridin-2-ylamine

This protocol is based on general procedures for the bromination of activated pyridines.[4][5]

-

Reaction Setup: Dissolve 5-chloropyridin-2-ylamine (1.0 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a reaction flask under an inert atmosphere. Cool the solution in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0-1.1 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled solution of 5-chloropyridin-2-ylamine, maintaining a low temperature (0-5°C).

-

Reaction and Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by adding water. The product may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-bromo-5-chloropyridin-2-amine.

The Crucial Step: Sonogashira Coupling

With the halogenated precursors in hand, the final step is the palladium- and copper-catalyzed Sonogashira coupling with (trimethylsilyl)acetylene.

Mechanistic Deep Dive: The Sonogashira Catalytic Cycles

The Sonogashira coupling mechanism is well-established and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]

Figure 2: Simplified mechanism of the Sonogashira coupling reaction.

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (R-X, our halogenated pyridine) to form a Pd(II) complex.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex, regenerating the copper(I) halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Detailed Experimental Protocol: Sonogashira Coupling

The following is a general yet robust protocol for the Sonogashira coupling to synthesize the target molecule.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyridine (5-chloro-3-iodopyridin-2-amine or 3-bromo-5-chloropyridin-2-amine, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

-

Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent). Finally, add (trimethylsilyl)acetylene (1.1-1.5 equivalents) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

Comparative Analysis: Iodo- vs. Bromo- Precursor

The choice between the iodo- and bromo- precursor is a critical process development decision. The following table provides a comparative analysis to guide this selection.

| Parameter | 5-Chloro-3-iodopyridin-2-amine (Route A) | 3-Bromo-5-chloropyridin-2-amine (Route B) | Justification & Field Insights |

| Reactivity in Sonogashira Coupling | High | Moderate to High | The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium catalyst. This often translates to milder reaction conditions, lower catalyst loading, and shorter reaction times.[8] |

| Cost of Halogenating Agent | Higher (NIS) | Lower (NBS) | N-Iodosuccinimide is generally more expensive than N-Bromosuccinimide. This can be a significant factor in large-scale synthesis. |

| Synthesis of Precursor | Generally straightforward, high yielding.[2] | Can be high yielding, but may require more careful temperature control to avoid side products.[4] | Both halogenations are typically efficient. The choice may depend on the specific laboratory setup and experience with handling each reagent. |

| Stability of Precursor | Generally stable | Generally stable | Both precursors are typically stable crystalline solids that can be stored for extended periods. |

| Overall Process Economy | Higher raw material cost, potentially lower catalyst and energy costs for coupling. | Lower raw material cost, potentially higher catalyst and energy costs for coupling. | A thorough cost analysis should be performed for the specific scale of production, considering all inputs. For smaller, research-scale syntheses, the higher reactivity of the iodo-precursor is often favored for its reliability. |

Conclusion and Future Perspectives

The synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is most effectively achieved through a convergent strategy employing a Sonogashira coupling reaction. The choice of the key halogenated precursor, either 5-chloro-3-iodopyridin-2-amine or 3-bromo-5-chloropyridin-2-amine, presents a trade-off between the high reactivity of the iodo-compound and the lower cost of the bromo-analogue. This guide has provided detailed, field-tested protocols and mechanistic insights to empower researchers to make informed decisions based on their specific needs, whether they are prioritizing reaction efficiency and speed or overall process economy. As the demand for complex heterocyclic building blocks continues to grow, the optimization of these fundamental synthetic routes will remain a critical endeavor in the advancement of pharmaceutical and materials science research.

References

-

Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling Reaction Mechanism. In Vedantu. Retrieved from [Link]

-

Sonogashira Coupling. In BYJU'S. Retrieved from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, Volume 6, Issue 5, May-2015. Retrieved from [Link]

- Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977). Google Patents.

-

2,3-diaminopyridine. Organic Syntheses, Coll. Vol. 4, p.277 (1963); Vol. 34, p.32 (1954). Retrieved from [Link]

-

a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. Retrieved from [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). In Chemia. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 7. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Synthesis, Structure, and Applications in Drug Discovery

Introduction

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a halogenated and silyl-protected aminopyridine derivative that represents a versatile building block in modern medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a nucleophilic amino group, a reactive chloro substituent, and a modifiable ethynyl moiety, makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds. The strategic placement of these functional groups on the pyridine ring allows for selective and sequential chemical transformations, providing a robust platform for generating diverse molecular libraries. This guide offers an in-depth analysis of the molecular structure, a detailed protocol for its synthesis via Sonogashira coupling, and an exploration of its potential applications, particularly in the realm of drug discovery for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine combines the aromaticity of a pyridine ring with the linear geometry of an ethynyl group and the steric bulk of a trimethylsilyl (TMS) moiety. The chlorine atom at the 5-position and the amino group at the 2-position significantly influence the electronic properties of the pyridine ring, affecting its reactivity and potential for intermolecular interactions.

While experimental crystallographic data for this specific compound is not publicly available, its structure can be confidently predicted based on standard bond lengths and angles. The C-Cl bond, the C-N bond of the amine, and the C-C triple bond are key features that dictate its chemical behavior. The TMS group serves as a protecting group for the terminal alkyne, which can be readily removed under specific conditions to yield the free alkyne for further functionalization.

Table 1: Physicochemical Properties of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

| Property | Value | Source |

| CAS Number | 866318-90-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClN₂Si | [1][3] |

| Molecular Weight | 224.76 g/mol | [3] |

| Appearance | Solid | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Note: Due to the limited availability of experimental data, some physicochemical properties such as melting point, boiling point, and solubility are not extensively documented in public literature.

Predicted Spectroscopic Data

In the absence of published experimental spectra, the following are predicted spectroscopic characteristics based on the molecular structure and data from analogous compounds.

-

¹H NMR (in CDCl₃):

-

δ ~8.0 ppm (d, 1H): Aromatic proton on the pyridine ring (position 6).

-

δ ~7.6 ppm (d, 1H): Aromatic proton on the pyridine ring (position 4).

-

δ ~5.0 ppm (s, 2H): Protons of the amino group (-NH₂).

-

δ ~0.25 ppm (s, 9H): Protons of the trimethylsilyl group (-Si(CH₃)₃).

-

-

¹³C NMR (in CDCl₃):

-

δ ~157 ppm: Carbon of the pyridine ring attached to the amino group (C2).

-

δ ~146 ppm: Carbon of the pyridine ring (C6).

-

δ ~144 ppm: Carbon of the pyridine ring (C4).

-

δ ~119 ppm: Carbon of the pyridine ring (C5).

-

δ ~100 ppm: Carbon of the pyridine ring (C3).

-

δ ~97 ppm & ~95 ppm: Acetylenic carbons.

-

δ ~0 ppm: Carbons of the trimethylsilyl group.

-

-

Infrared (IR) Spectroscopy:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the trimethylsilyl group.

-

~2150 cm⁻¹: C≡C stretching vibration (alkyne).

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~840 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

The molecular ion peak (M⁺) would be expected at m/z 224, with a characteristic M+2 isotope peak for the presence of chlorine in an approximate 3:1 ratio.

-

Common fragmentation patterns would likely involve the loss of a methyl group (-15 amu) from the TMS group and cleavage of the C-Si bond.

-

Synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

The most logical and widely applicable synthetic route to 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is through a Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (3-bromo-5-chloropyridin-2-amine). The starting material, 3-bromo-5-chloropyridin-2-amine, can be synthesized from commercially available 2-amino-5-chloropyridine via bromination.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methods for similar substrates.[4]

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

Materials:

-

3-bromo-5-chloropyridin-2-amine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-chloropyridin-2-amine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous and degassed triethylamine (2.0 eq) and anhydrous and degassed tetrahydrofuran to the flask via syringe.

-

To the stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 65°C and stir for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine as a solid.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is dictated by its three primary functional groups.

Diagram 2: Reactivity Map

Caption: Key reactive sites on 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

-

The Amino Group (-NH₂): The primary amine at the 2-position is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

-

The Chloro Group (-Cl): The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chloro group at the 2- or 4-position of the pyridine ring. More importantly, it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds.

-

The (Trimethylsilyl)ethynyl Group: The TMS group is a common protecting group for terminal alkynes. It can be selectively removed, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to unmask the terminal alkyne. This terminal alkyne is then available for a wide range of transformations, including further Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), and cyclization reactions.

This multi-faceted reactivity makes 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine a valuable intermediate for building complex molecular architectures, particularly fused heterocyclic systems.

Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, and the specific functionalities present in 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine make it a particularly attractive building block for the synthesis of potential therapeutic agents.

-

Scaffold for Kinase Inhibitors: The 2-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The ability to elaborate the structure at the 3- and 5-positions allows for the exploration of the solvent-exposed regions of the ATP-binding pocket, which can lead to improved potency and selectivity. For example, similar chloro-substituted aminopyridine cores have been utilized in the development of inhibitors for kinases such as VEGFR-2 and CDK1.

-

Precursor to Fused Heterocycles: The ethynyl group at the 3-position is perfectly positioned to undergo intramolecular cyclization reactions with the amino group at the 2-position or with a substituent introduced at the chloro-position. This can lead to the formation of various fused bicyclic and tricyclic heterocyclic systems, such as pyrido[2,3-b]pyrazines and other related scaffolds, which are often found in biologically active molecules.

-

Bioisosteric Replacement: The ethynyl group can serve as a bioisostere for other functional groups, such as amide or phenyl groups, offering a rigid linker to orient substituents in a specific vector in three-dimensional space.

While specific drugs containing this exact fragment are not yet on the market, numerous patents in the areas of oncology, inflammation, and neurodegenerative diseases describe molecules with similar substituted 2-aminopyridine cores, highlighting the relevance of this structural motif in drug discovery programs.

Safety and Handling

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine should be handled by trained personnel in a well-ventilated chemical fume hood.[5]

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a high-value building block for chemical synthesis, offering multiple points for diversification. Its synthesis via a robust Sonogashira coupling makes it accessible for laboratory and potential scale-up production. The strategic arrangement of its functional groups provides a versatile platform for the construction of complex molecules, particularly for the development of novel kinase inhibitors and other targeted therapeutics. While detailed experimental characterization of this compound is sparse in the public domain, its predicted properties and clear synthetic utility ensure its continued importance for researchers and scientists in the field of drug discovery and development.

References

- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Lead Sciences. [URL: https://www.leadsciences.com/5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine-cas-866318-90-3.html]

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [URL: https://www.scirp.

- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine AldrichCPR 866318-90-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/866318903]

- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine Safety Data Sheet. Toronto Research Chemicals. [URL: Not directly available, but safety information is consistent across suppliers like Fisher Scientific for similar compounds.]

- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- 5-CHLORO-3-((TRIMETHYLSILYL)ETHYNYL)PYRIDIN-2-AMINE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01502736.htm]

Sources

- 1. 5-CHLORO-3-((TRIMETHYLSILYL)ETHYNYL)PYRIDIN-2-AMINE [chemicalbook.com]

- 2. 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine - Lead Sciences [lead-sciences.com]

- 3. 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine AldrichCPR 866318-90-3 [sigmaaldrich.com]

- 4. 5-CHLORO-3-((TRIMETHYLSILYL)ETHYNYL)PYRIDIN-2-AMINE [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

A Comprehensive Technical Guide to the Stability of TMS-Protected Chloropyridinamines in Synthetic Applications

An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of TMS Protection in Drug Development

In the landscape of modern pharmaceutical development, chloropyridinamine scaffolds are privileged structures, forming the core of numerous therapeutic agents. Their synthesis, however, often involves multi-step sequences where the nucleophilic amino group must be temporarily masked to prevent unwanted side reactions.[1][2] The choice of a protecting group is a critical strategic decision, balancing stability during a given transformation with the ease of its subsequent removal.[3]

The trimethylsilyl (TMS) group represents a unique tool in this context. As the smallest and most labile of the common alkylsilyl protecting groups, its application is one of finesse.[4][5] While more robust groups like tert-butyldimethylsilyl (TBDMS) or carbamates offer greater stability, the TMS group provides a fleeting, minimally disruptive shield that can be removed under exceptionally mild conditions. This lability, often perceived as a drawback, can be leveraged for selective, late-stage deprotections or in reactions where the protecting group is cleaved in situ.

This guide provides an in-depth exploration of the chemical principles governing the stability of TMS-protected chloropyridinamines. By understanding the interplay of steric, electronic, and environmental factors, researchers can move from treating TMS protection as a potential liability to employing it as a precise and strategic synthetic tool. We will dissect the causality behind its reactivity, provide field-proven protocols for its application and assessment, and offer a framework for rational decision-making in complex synthetic campaigns.

Core Principles of Silylamine Stability

The stability of a TMS-protected amine is not an absolute property but rather a dynamic state dictated by the interplay between the inherent nature of the nitrogen-silicon (N-Si) bond and the external environment.

The Nature of the N-Si Bond

The N-Si bond in a silylamine is a polar covalent bond, with silicon being the electropositive center. This polarity makes the silicon atom susceptible to nucleophilic attack. Furthermore, silicon's ability to expand its coordination sphere to form a pentacoordinate intermediate is a key feature of its chemistry, facilitating both the formation and cleavage of silyl ethers and amines.[6] The cleavage of the N-Si bond is most often facilitated by hydrolysis, a reaction catalyzed by either acid or base.[7]

The Dominance of Steric Effects

The single most important factor determining the stability of any silyl protecting group is the steric bulk around the silicon atom.[8][9] The TMS group, with three small methyl groups, offers minimal steric hindrance to an incoming nucleophile or solvent molecule. This is why it is significantly less stable than its bulkier counterparts. The tert-butyl group of TBDMS, for instance, provides a substantial steric shield that dramatically slows the rate of hydrolysis.[5] This principle allows for the predictable and selective removal of different silyl groups.[10]

Table 1: Comparative Stability of Common Silyl Protecting Groups

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Characteristic |

| Trimethylsilyl | TMS | 1 | 1 | Highly labile, easily removed.[10] |

| Triethylsilyl | TES | 64 | 10-100 | Moderately more stable than TMS.[10] |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | Robust, common, and versatile.[10][11] |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very high steric bulk, very stable.[10][11] |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Exceptionally stable to acid.[10][11] |

| Data represents the relative rates of cleavage compared to TMS, which is set to 1. Values are approximate and compiled from various sources on silyl ether hydrolysis.[10][11] |

Electronic Influence of the Chloropyridine Scaffold

The electronic environment of the amine itself plays a crucial role. The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. The addition of a chloro substituent further withdraws electron density from the ring. This has two competing effects on the N-Si bond of a TMS-protected chloropyridinamine:

-

Decreased Nitrogen Basicity: The electron-withdrawing nature of the ring reduces the basicity and nucleophilicity of the exocyclic amino group. This can make the initial silylation reaction slower compared to a more electron-rich aniline.

-

N-Si Bond Polarization: By pulling electron density away from the nitrogen, the scaffold can subtly influence the polarity and strength of the N-Si bond, potentially affecting its susceptibility to cleavage.

Caption: Electronic influences on the N-Si bond in a TMS-protected chloropyridinamine.

Key Factors Influencing Stability: A Quantitative Perspective

The practical stability of a TMS-protected chloropyridinamine is determined by the reaction and storage conditions. Understanding the impact of pH, solvent, and temperature is essential for synthetic success.

Effect of pH

The rate of hydrolytic cleavage of the N-Si bond is highly pH-dependent. Both acidic and basic conditions accelerate the process, albeit through different mechanisms.[7]

-

Acid-Catalyzed Cleavage: Under acidic conditions, the nitrogen atom is protonated, making the silylamine a better leaving group. A nucleophile, typically water or an alcohol solvent, then attacks the silicon center. This process is extremely rapid for TMS ethers and amines, often requiring only catalytic amounts of a mild acid.[5]

-

Base-Catalyzed Cleavage: Under basic conditions, a nucleophile (e.g., hydroxide) directly attacks the electropositive silicon atom, forming a pentacoordinate intermediate which then collapses to cleave the N-Si bond.

-

Fluoride-Mediated Cleavage: Fluoride ions exhibit a very high affinity for silicon, forming a strong Si-F bond (bond energy ~142 kcal/mol).[12] This provides a powerful thermodynamic driving force for cleavage, which proceeds rapidly and specifically, often under neutral or buffered conditions.[4][13]

Caption: Mechanisms for acid- and base-catalyzed cleavage of silylamines.

Table 2: General Stability of TMS-Amines across a pH Range

| pH Range | Stability | Comments |

| < 3 | Very Low | Extremely rapid cleavage, often instantaneous.[4][5] |

| 4 - 6 | Low | Cleavage occurs, rate is dependent on temperature and buffer. |

| 7 | Moderate | Relatively stable over short periods if water is excluded. |

| 8 - 10 | Low | Base-catalyzed hydrolysis becomes significant. |

| > 11 | Very Low | Rapid cleavage, especially with heating. |

Solvent Effects

Solvent choice is a critical parameter that can dictate the outcome of a reaction involving a TMS-protected amine.[14]

-

Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both a proton source and a nucleophile, actively participating in and accelerating hydrolysis.[7] Reactions in these solvents should be assumed to result in TMS cleavage unless conditions are strictly anhydrous and non-acidic/basic.[15]

-

Aprotic Polar Solvents (e.g., THF, Acetonitrile, DMF): These are generally preferred for reactions where the TMS group must be preserved. However, trace amounts of water can still lead to slow hydrolysis over time. DMF, in particular, has been shown to catalyze silylation reactions and its basic nature can influence stability.[4]

-

Aprotic Nonpolar Solvents (e.g., Hexane, Toluene): These offer the highest stability for storage and handling, as they are poor nucleophiles and have low water solubility.

A study on the thermal stability of amines found that replacing water with organic diluents resulted in varying, and often higher, degradation rates, underscoring the complex role of the solvent environment.[16][17]

Thermal Stability

Increased temperature accelerates the rate of all chemical reactions, including the cleavage of the N-Si bond.[7] While TMS-protected amines can be stable at room temperature in an anhydrous, aprotic solvent, prolonged storage or heating can lead to degradation. For analytical purposes, such as GC-MS, the stability of TMS derivatives can be a significant issue, with some compounds degrading in the autosampler over a period of hours.[18] For long-term storage, it is advisable to keep TMS-protected chloropyridinamines as solids or in anhydrous nonpolar solvents at low temperatures (-20 °C) under an inert atmosphere (N₂ or Ar).

Experimental Protocols for Stability Assessment

To effectively use a TMS-protected chloropyridinamine, one must be able to synthesize it cleanly, assess its stability under planned reaction conditions, and deprotect it on demand.

Synthesis of a Model TMS-Protected Chloropyridinamine

This protocol describes the silylation of 2-amino-5-chloropyridine using hexamethyldisilazane (HMDS), which offers the advantage of a neutral byproduct (ammonia).[19]

Materials:

-

2-Amino-5-chloropyridine (1.0 eq)

-

Hexamethyldisilazane (HMDS, 1.5 eq)

-

Ammonium sulfate ((NH₄)₂SO₄, 0.05 eq, catalyst)

-

Anhydrous Toluene

-

Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-amino-5-chloropyridine and a catalytic amount of ammonium sulfate.

-

Add anhydrous toluene, followed by HMDS via syringe.

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent and excess HMDS under reduced pressure (rotary evaporator). Crucially, avoid an aqueous workup to preserve the TMS group. [7]

-

The crude product can often be used directly or purified by vacuum distillation or crystallization from a nonpolar solvent like hexanes.

Workflow for Stability Profiling

This workflow allows a researcher to quantitatively assess the stability of the TMS-protected compound under various conditions.

Materials:

-

Synthesized TMS-protected chloropyridinamine

-

A panel of solvents (e.g., Methanol, THF, Acetonitrile, Toluene)

-

Aqueous buffers at various pH values (e.g., pH 4, 7, 10)

-

Internal standard for quantitative analysis (e.g., dodecane for GC-MS, 1,3,5-trimethoxybenzene for NMR)

-

Analytical instruments (GC-MS or ¹H NMR)

Procedure:

-

Prepare stock solutions of the TMS-protected amine and the internal standard in an anhydrous, non-reactive solvent (e.g., toluene).

-

In separate vials, aliquot the stock solution.

-

To each vial, add one of the solvents or buffered solutions to be tested.

-

Maintain the vials at a constant temperature (e.g., 25 °C).

-

At set time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), quench a small aliquot of the reaction mixture by diluting it in a dry, aprotic solvent and adding a drying agent like Na₂SO₄ if necessary.

-

Analyze the quenched aliquots by GC-MS or ¹H NMR.[7]

-

Quantify the disappearance of the starting material relative to the internal standard over time to determine the rate of cleavage.

Caption: Experimental workflow for assessing the stability of a TMS-protected compound.

Protocols for Controlled Deprotection

When the synthetic sequence is complete, the TMS group must be removed efficiently.

Protocol 4.3.1: Mild Acidic Cleavage [5]

-

Dissolve the TMS-protected chloropyridinamine in methanol (MeOH).

-

Add a few drops of 1 M hydrochloric acid (HCl) or a catalytic amount of acetyl chloride.[4]

-

Stir the solution at room temperature. The reaction is typically complete within 5-30 minutes, as monitored by TLC.

-

Neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

Protocol 4.3.2: Fluoride-Mediated Cleavage [13]

-

Dissolve the TMS-protected amine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature.

-

Stir for 1-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product.

Practical Considerations in Synthetic Routes

Compatibility with Common Reagents

The lability of the TMS group dictates its compatibility. It is generally not stable to:

-

Aqueous acidic or basic workups.

-

Protic nucleophiles (e.g., water, alcohols, primary/secondary amines).

-

Chromatography on silica gel, which is acidic and contains water, can sometimes cause deprotection.[20]

It can be compatible with:

-

Anhydrous, non-protic reaction conditions.

-

Many cross-coupling reactions (e.g., Suzuki, Sonogashira), provided conditions are anhydrous.[21][22][23]

-

Reactions involving organometallic reagents (e.g., Grignard, organolithiums) at low temperatures in ethereal solvents.

-

Reductions with metal hydrides (e.g., LiAlH₄, NaBH₄) in anhydrous solvents.[4]

Troubleshooting Guide

Table 3: Common Problems and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Premature Deprotection | - Adventitious water in reagents/solvents.- Acidic or basic reaction conditions.- Aqueous workup. | - Use rigorously dried solvents and reagents.- Buffer the reaction if necessary.- Employ a non-aqueous workup (e.g., filter through Celite, evaporate solvent).[7] |

| Incomplete Silylation | - Insufficiently reactive silylating agent.- Steric hindrance.- Inefficient base or catalyst. | - Use a more reactive silylating agent (e.g., TMS-Triflate).[19]- Increase reaction temperature or time.- Ensure base/catalyst is active and anhydrous. |

| Low Yield after Workup | - Product loss during aqueous extraction.- Cleavage on silica gel column. | - Avoid aqueous workup.- Neutralize silica gel with triethylamine before chromatography or use an alternative stationary phase like alumina. |

Choosing an Alternative Protecting Group

When the planned synthetic route involves conditions that are incompatible with the TMS group, a more robust protecting group is required.

-

For Moderate Stability: The tert-butyldimethylsilyl (TBDMS) group is the next logical choice. It is approximately 10⁴ times more stable to hydrolysis than TMS but can still be cleaved with fluoride sources or stronger acidic conditions.[4][5]

-

For High Stability: Carbamate protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) provide excellent stability across a wide range of conditions and have well-established, orthogonal deprotection methods.[3]

Conclusion

The trimethylsilyl group is a double-edged sword in the protection of chloropyridinamines. Its inherent lability demands careful planning and rigorous execution of experimental protocols. However, this same reactivity, when properly understood and controlled, transforms the TMS group into a powerful tool for strategic, temporary masking. By mastering the effects of pH, solvent, and temperature, and by employing robust analytical monitoring, drug development professionals can confidently integrate TMS-protected intermediates into their synthetic workflows, enabling elegant and efficient routes to complex molecular targets.

References

- Benchchem. The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.

- Benchchem. Stability of Silyl Ethers Under Glycosylation Conditions: A Comparative Guide.

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- Gelest. Deprotection of Silyl Ethers - Gelest Technical Library.

- Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.

- Chem-Station Int. Ed. Silyl Protective Groups.

- Benchchem. Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.

-

Wikipedia. Silyl ether. Available at: [Link]

-

ResearchGate. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Available at: [Link]

-

Fisher Scientific. A Review of Organosilanes in Organic Chemistry. Available at: [Link]

-

NIH. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Available at: [Link]

-

ChemistryViews. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Available at: [Link]

-

Gelest. Silyl Groups - Gelest Technical Library. Available at: [Link]

-

NIH. Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link]

-

Reddit. TMS deprotection of acid- and base-sensitive substrate. Available at: [Link]

-

Wikipedia. Solvent effects. Available at: [Link]

-

ResearchGate. (A) TMSCl enables selective functionalization of primary amines in the.... Available at: [Link]

- Kocienski, P. J. Protecting Groups.

-

PubMed. Improved Stability of TMS Derivatives for the Robust Quantification of Plant Polar Metabolites by Gas Chromatography-Mass Spectrometry. Available at: [Link]

-

ResearchGate. The mechanism of trimethylsilylation of hydroxyl groups with.... Available at: [Link]

- Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.

-

Pearson+. The trimethylsilyl (TMS) group, used as a protecting group for al.... Available at: [Link]

-

Organic Syntheses. [- 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl]. Available at: [Link]

-

NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

-

Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

-

CEM Corporation. Protection and Deprotection. Available at: [Link]

-

Organic Chemistry Portal. Protective Groups. Available at: [Link]

-

Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

-

NIH. Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

-

SINTEF. Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

-

PubMed. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Available at: [Link]

-

ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases?. Available at: [Link]

-

Separation Science. Analytical Techniques In Stability Testing. Available at: [Link]

-

ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. Available at: [Link]

-

ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available at: [Link]

-

ResearchGate. Has anyone ever protected amines with a silane?. Available at: [Link]

-

MDPI. Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study. Available at: [Link]

-

Wikipedia. Trimethylsilyl group. Available at: [Link]

-

Reddit. preventing TMS alkyne deprotecting in reaction. Available at: [Link]

Sources

- 1. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis - ChemistryViews [chemistryviews.org]

- 2. Protection and Deprotection [cem.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Silyl ether - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. Solvent effects - Wikipedia [en.wikipedia.org]

- 15. reddit.com [reddit.com]

- 16. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of Solvent on the Thermal Stability of Amines - SINTEF [sintef.no]

- 18. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Silyl Groups - Gelest [technical.gelest.com]

- 20. reddit.com [reddit.com]

- 21. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing the Sonogashira Coupling: A Protocol for the Strategic Use of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

An Application Note and In-Depth Protocol for Researchers

Introduction: The Strategic Value of Arylalkynyl Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3][4] These attributes have cemented its role in the synthesis of a vast array of complex molecules, from natural products and pharmaceuticals to advanced organic materials like conjugated polymers.[5][6]

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an alkynyl moiety at the 3-position via Sonogashira coupling provides a versatile handle for further molecular elaboration, enabling the construction of novel heterocyclic systems and the exploration of new chemical space.[7] This application note provides a detailed protocol and expert insights for the Sonogashira coupling of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine , a specialized building block designed for this purpose. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing undesirable side reactions such as Glaser homocoupling and allowing for its strategic deprotection in a subsequent step.[8][9]

The Catalytic Heart: Understanding the Sonogashira Mechanism

The efficacy of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][10] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-halide bond (R¹-X). This forms a Pd(II) intermediate.

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide species.[1][10] This activation of the alkyne is a key function of the copper co-catalyst.[2][11]

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step known as transmetalation. This is often the rate-determining step of the overall reaction.[1]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (R¹-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

Caption: A generalized workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure

-

Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours or by heating under high vacuum with a heat gun. Allow the flask to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

Reagent Charging: Under a positive pressure of inert gas, add 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 equiv), the aryl iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%) to the flask.

-

Expert Insight: Pd(PPh₃)₂Cl₂ is a Pd(II) precatalyst that is conveniently air-stable, making it easier to handle than air-sensitive Pd(0) catalysts like Pd(PPh₃)₄. [12]It is reduced in situ to the active Pd(0) species by the amine or phosphine ligands present. [2]3. Solvent and Base Addition: Add anhydrous solvent (e.g., THF, to make a ~0.2 M solution) followed by the amine base (e.g., triethylamine, 3.0 equiv) via syringe.

-

Expert Insight: The amine base is critical for neutralizing the hydrogen halide (HX) that is formed as a byproduct during the copper acetylide formation. [2]Using an excess ensures the reaction medium remains basic, which is essential for catalyst stability and turnover.

-

-

Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish (as determined by TLC analysis), it can be gently heated to 40-50 °C. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reaction Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction with ethyl acetate or diethyl ether.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial for complexing with and removing the copper catalyst. [10]Follow with a wash using saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Protocol for Post-Coupling TMS Deprotection

The TMS group provides excellent protection during the coupling reaction. [9]Its removal unmasks the terminal alkyne, making it available for subsequent transformations, such as another coupling reaction, cyclization, or click chemistry. The choice of deprotection method depends on the overall functional group tolerance of the molecule.

Method A: Mild Basic Hydrolysis (K₂CO₃/Methanol)

This is a highly reliable and mild method, suitable for most substrates. [8][13]

-

Dissolution: Dissolve the TMS-protected alkyne (1.0 equiv) in methanol (MeOH).

-

Base Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.1-0.2 equiv).

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in diethyl ether or ethyl acetate, wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne, which is often pure enough for the next step without further purification.

Method B: Fluoride-Mediated Cleavage (TBAF)

Tetrabutylammonium fluoride (TBAF) is a very effective reagent for cleaving silicon-carbon bonds but is more basic and may not be suitable for base-sensitive substrates. [14]

-

Setup: Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Reagent Addition: Add a solution of TBAF (1.0 M in THF, 1.1 equiv) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, and wash the combined organic layers with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Impure starting materials. | 1. Use fresh catalyst; ensure inert atmosphere is maintained.2. Degas solvent via sparging with N₂/Ar or freeze-pump-thaw cycles.3. Check purity of halide and alkyne; purify if necessary. |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen or impurities. | Improve inert atmosphere technique. Ensure high purity of all reagents and solvents. |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. Reaction run for an extended time at elevated temperature. | 1. Rigorously exclude oxygen from the reaction.2. Consider a "copper-free" Sonogashira protocol if homocoupling is a persistent issue. [2] |

| Difficult Purification | Co-elution of product with triphenylphosphine oxide (byproduct from catalyst). | Optimize chromatography; sometimes a different solvent system or recrystallization can resolve the issue. |

Conclusion

The Sonogashira coupling provides an exceptionally reliable and versatile method for the synthesis of substituted 2-amino-3-alkynylpyridines. By utilizing the TMS-protected building block, 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine , researchers can cleanly install the desired alkynyl framework while avoiding common side reactions. The subsequent, mild deprotection liberates a terminal alkyne, serving as a gateway for the synthesis of more complex and potentially bioactive molecules. Adherence to the principles of inert atmosphere techniques and an understanding of the role of each reagent are paramount to achieving high yields and reproducible results.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Banu, B. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Shaikh, A. C., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5187–5209. [Link]

-

Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(21), 4136–4144. [Link]

-

Li, Y. (2022). Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

-

Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2850–2859. [Link]

-

Hajipour, A. R., & Kooshaki, A. (2021). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]

-

Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

-

Alonso, F., et al. (2016). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(12), 202. [Link]

-

Orita, A., & Otera, J. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1177-1185. [Link]

-

Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(28), 15896–15920. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

Szilvási, T., & Vanyorek, L. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(9), 1123. [Link]

-

Larson, G. L. (n.d.). The Unique Chemistry of Alkynylsilanes (Silylacetylenes). [Link]

-

Kappe, C. O. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Angewandte Chemie International Edition, 43(48), 6250-6294. [Link]

-

Zhang, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Materials Science and Chemical Engineering, 5, 1-13. [Link]

-

MH Chem. (2022, July 11). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Deprotection of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Abstract

The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes, valued for its stability and predictable reactivity.[1][2] Its removal, a critical step in multi-step synthesis, regenerates the terminal alkyne, a versatile functional group for transformations such as Sonogashira coupling, click chemistry, and C-H functionalization. This document provides a comprehensive guide for the deprotection of the TMS group from 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine to yield 5-chloro-3-ethynylpyridin-2-amine, a valuable building block in pharmaceutical and materials science research. Two robust and field-proven protocols are detailed: a mild, base-catalyzed method using potassium carbonate in methanol and a highly efficient fluoride-mediated method using tetra-n-butylammonium fluoride (TBAF). This note includes mechanistic insights, step-by-step procedures, data comparison, and troubleshooting to enable researchers to confidently perform this transformation.

Introduction and Mechanistic Overview

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with high precision.[2] The TMS group is particularly effective for protecting the acidic proton of a terminal alkyne, rendering it inert to a wide range of reaction conditions.[3] The deprotection step is the crucial unveiling of this functionality. The choice of deprotection method depends on the overall stability of the substrate and the desired reaction conditions (e.g., pH, cost, scalability).

For the substrate 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine , two primary mechanistic pathways are considered for the cleavage of the robust Carbon-Silicon bond.

A. Base-Catalyzed Methanolysis: This method employs a mild base, such as potassium carbonate (K₂CO₃), in an alcohol solvent like methanol.[3][4][5] The methoxide ion, generated in situ, acts as the nucleophile, attacking the silicon atom to form a pentacoordinate silicate intermediate.[6] This unstable intermediate then collapses, breaking the Si-C(alkyne) bond. Protonation of the resulting acetylide by the solvent regenerates the methoxide catalyst and yields the terminal alkyne. This process is catalytic in base and is favored for its mildness, low cost, and simple work-up.

B. Fluoride-Mediated Cleavage: This highly efficient method leverages the exceptionally high affinity of the fluoride ion for silicon. Reagents like tetra-n-butylammonium fluoride (TBAF) provide a soluble source of fluoride ions in organic solvents.[1] The fluoride ion directly attacks the silicon atom, forming a hypervalent silicon species.[7][8] The formation of the very strong Si-F bond is the primary thermodynamic driving force for the reaction, leading to rapid and often irreversible cleavage of the Si-C bond. Subsequent protonation during aqueous work-up yields the desired product. While highly effective, this method can be more expensive, and the work-up can be complicated by the presence of bulky ammonium salts.[9]

Reaction Scheme

Caption: General deprotection of the TMS group.

Comparative Analysis of Protocols

The selection of a deprotection protocol is a critical decision based on substrate compatibility, scale, cost, and available equipment. The following table summarizes the key attributes of the two recommended methods for this specific transformation.

| Parameter | Protocol 1: K₂CO₃ / Methanol | Protocol 2: TBAF / THF |